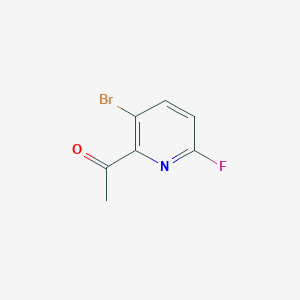

1-(3-溴-6-氟吡啶-2-基)乙酮

描述

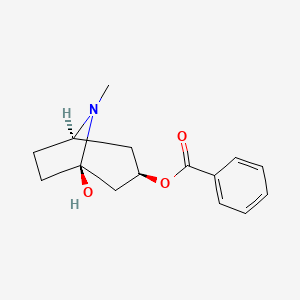

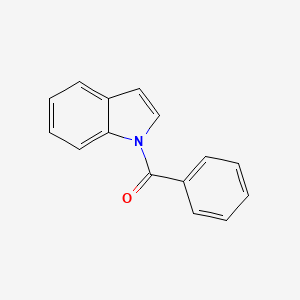

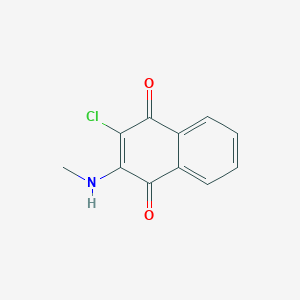

The compound "1-(3-Bromo-6-fluoropyridin-2-yl)ethanone" is a bromo-fluorinated pyridine derivative. Such compounds are of interest due to their potential applications in medicinal chemistry and materials science. The presence of both bromine and fluorine atoms on the pyridine ring can significantly influence the electronic properties of the molecule, which may be exploited in various chemical reactions and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related bromo-fluoropyridine compounds has been described in the literature. For instance, a study on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, a compound with a similar structure, utilized 2,5-dibromo-pyridine as a starting material. The process involved magnesium halide exchange and nucleophilic substitution reactions, with the use of copper, lithium, and aluminum chlorides as catalysts, achieving a total yield of up to 81% . This method highlights the feasibility of synthesizing bromo-pyridine derivatives through halogen exchange and catalyzed substitution reactions.

Molecular Structure Analysis

The molecular structure of bromo-fluoropyridine derivatives has been extensively studied using various computational methods. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software. The results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Such studies are crucial for understanding the geometry and electronic distribution within the molecule, which can affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of bromo-fluoropyridine derivatives can be influenced by the presence of the bromine and fluorine atoms. For instance, nickel complexes with fluoropyridyl ligands have been used for the selective synthesis of new tetrafluoropyridines, demonstrating the potential of these compounds in C-C coupling reactions . The bromine atom, being a good leaving group, can facilitate nucleophilic substitution reactions, while the fluorine atom can affect the electron distribution within the molecule, making certain positions more reactive.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluoropyridine derivatives are determined by their molecular structure. The presence of electronegative atoms such as fluorine can increase the molecule's polarity, influencing its solubility and reactivity. The molecular electrostatic potential (MEP) analysis of related compounds has shown that the negative charge is often localized over the carbonyl group, while the positive region is over the aromatic rings . This charge distribution can be exploited in designing molecules with specific reactivity patterns or in the development of materials with desired electronic properties.

科学研究应用

合成与表征

- 1-(3-溴-6-氟吡啶-2-基)乙酮已用于合成各种复杂化合物。例如,它已被用作具有显着生物活性的化合物的起始原料。在一项研究中,该化合物是通过在环境温度下溴化合成的,并且发现对免疫细胞具有有效的免疫抑制和免疫刺激作用(Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011)。另一项研究合成了结构相似的1-(6-溴-吡啶-3-基)-乙酮,并检查了它的性质(Jin, 2015)。

生物活性

- 1-(3-溴-6-氟吡啶-2-基)乙酮的一些衍生物显示出有希望的生物活性。例如,由相似结构合成的化合物已显示出对各种癌细胞系的细胞毒性作用和免疫调节特性。这突出了这些化合物在药物应用中的潜力(Abdel‐Aziz et al., 2011)。

化学稳定性和相互作用分析

- 1-(3-溴-6-氟吡啶-2-基)乙酮的衍生物与其他分子的稳定性和相互作用已使用各种光谱技术进行了研究。这包括评估热稳定性并使用 Hirshfeld 表面计算方法分析分子间相互作用。这些研究对于了解这些化合物的药代动力学和生物学应用至关重要(Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017)。

分子对接研究

- 已进行分子对接研究以了解这些化合物在分子水平上的相互作用,特别是与载体蛋白的相互作用。这有助于预测这些化合物作为潜在治疗剂的功效(Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015)。

作用机制

安全和危害

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

未来方向

The future directions of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone are not explicitly mentioned in the available resources. Given its potential use as a biochemical reagent , it could be of interest in various fields of chemical and pharmaceutical research. Further studies would be needed to explore its potential applications.

属性

IUPAC Name |

1-(3-bromo-6-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGVMQPDGYNPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264413 | |

| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807542-88-6 | |

| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)

![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)